
N,N,4-trimethyl-3-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,4-trimethyl-3-nitroaniline (TNTA) is an organic compound that has been widely used in scientific research for its unique properties. TNTA is a yellow crystalline solid that is soluble in organic solvents such as ethanol, acetone, and chloroform. It is a highly reactive compound that can undergo various chemical reactions, making it a valuable tool in many scientific fields.
Mecanismo De Acción
The mechanism of action of N,N,4-trimethyl-3-nitroaniline is not well understood. However, it is believed that N,N,4-trimethyl-3-nitroaniline can act as a radical initiator, which can initiate various radical reactions. N,N,4-trimethyl-3-nitroaniline can also undergo reduction reactions, which can produce reactive intermediates that can participate in other chemical reactions.
Biochemical and Physiological Effects:
N,N,4-trimethyl-3-nitroaniline has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic and can cause harm to humans and animals. N,N,4-trimethyl-3-nitroaniline can cause skin irritation, respiratory problems, and other health issues if not handled properly.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N,4-trimethyl-3-nitroaniline has several advantages for lab experiments. It is a highly reactive compound that can undergo various chemical reactions, making it a valuable tool in many scientific fields. N,N,4-trimethyl-3-nitroaniline is also readily available and relatively inexpensive. However, N,N,4-trimethyl-3-nitroaniline is highly toxic and should be handled with care. It can also be difficult to handle due to its highly reactive nature.
Direcciones Futuras
There are several future directions for the use of N,N,4-trimethyl-3-nitroaniline in scientific research. One potential area of research is the use of N,N,4-trimethyl-3-nitroaniline in the synthesis of new pharmaceuticals. N,N,4-trimethyl-3-nitroaniline can also be used as a reagent in the synthesis of new materials, such as polymers and nanoparticles. Additionally, N,N,4-trimethyl-3-nitroaniline can be used as a tool for the study of radical reactions and other chemical reactions. Further research is needed to fully understand the potential uses of N,N,4-trimethyl-3-nitroaniline in scientific research.
Conclusion:
In conclusion, N,N,4-trimethyl-3-nitroaniline is a highly reactive compound that has been widely used in scientific research for its unique properties. N,N,4-trimethyl-3-nitroaniline can be synthesized through the nitration of 4,4-dimethylaniline and has been used in the synthesis of dyes, pharmaceuticals, and other organic compounds. N,N,4-trimethyl-3-nitroaniline is highly toxic and should be handled with care. However, it has several advantages for lab experiments, including its high reactivity and availability. Future research is needed to fully understand the potential uses of N,N,4-trimethyl-3-nitroaniline in scientific research.
Métodos De Síntesis
N,N,4-trimethyl-3-nitroaniline can be synthesized through the nitration of 4,4-dimethylaniline using a mixture of nitric acid and sulfuric acid. The reaction is highly exothermic and should be carried out under controlled conditions. The resulting product is purified through recrystallization to obtain pure N,N,4-trimethyl-3-nitroaniline.
Aplicaciones Científicas De Investigación
N,N,4-trimethyl-3-nitroaniline has been widely used in scientific research as a reagent for the synthesis of other compounds. It is a versatile compound that can undergo various chemical reactions, such as reduction, oxidation, and substitution. N,N,4-trimethyl-3-nitroaniline has been used in the synthesis of dyes, pharmaceuticals, and other organic compounds.
Propiedades
Nombre del producto |
N,N,4-trimethyl-3-nitroaniline |
|---|---|
Fórmula molecular |
C9H12N2O2 |
Peso molecular |
180.2 g/mol |
Nombre IUPAC |
N,N,4-trimethyl-3-nitroaniline |
InChI |
InChI=1S/C9H12N2O2/c1-7-4-5-8(10(2)3)6-9(7)11(12)13/h4-6H,1-3H3 |
Clave InChI |
JDGKOUKEEAONGH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N(C)C)[N+](=O)[O-] |
SMILES canónico |
CC1=C(C=C(C=C1)N(C)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



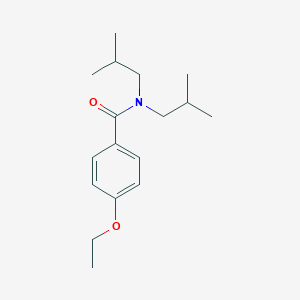
![2-[3-(4-Benzhydryl-1-piperazinyl)-3-oxo-1-propenyl]phenyl methyl ether](/img/structure/B253414.png)
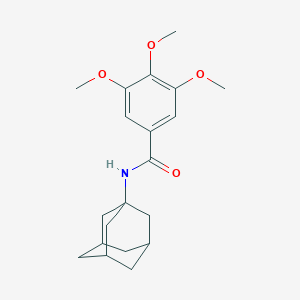

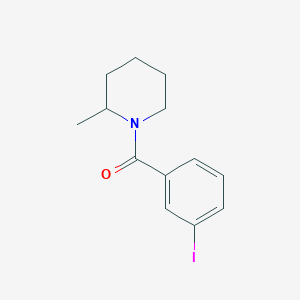
![(5-Ethyl-1-azabicyclo[2.2.2]oct-2-yl)(4-quinolinyl)methanol](/img/structure/B253426.png)

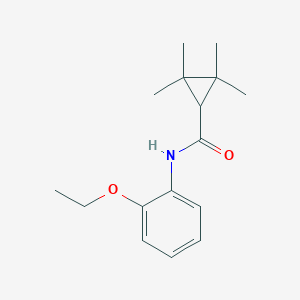

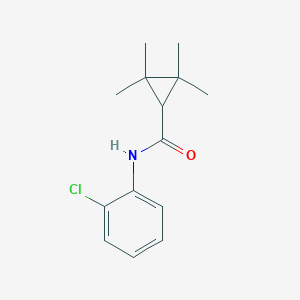

![N-[1-(hydroxymethyl)propyl]-3,4,5-trimethoxybenzamide](/img/structure/B253438.png)

